2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is a synthetic compound designed as a potential analog of Milrinone. Milrinone is a known inotropic agent used in the treatment of heart failure. The compound was synthesized and investigated for its potential cardiotonic activity.
2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique thiopyrano and pyridine structures. This compound belongs to the class of pyridine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The presence of the thiopyrano moiety enhances the potential for novel pharmacological properties.
The compound can be synthesized through various methodologies that involve the manipulation of pyridine and thiophene derivatives. Research indicates that compounds within this class often exhibit promising biological activities, including antimicrobial and anticancer properties.
This compound is classified as a thiopyrano-pyridine derivative. It falls under the broader category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure. The specific presence of both oxygen and sulfur in its structure distinguishes it from other pyridine derivatives.
The synthesis of 2-oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid can be achieved using several approaches:
The molecular structure of 2-oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid features a fused ring system that includes:
The molecular formula is CHNOS. The compound's molar mass is approximately 226.26 g/mol. Structural elucidation can be performed using X-ray crystallography or advanced NMR techniques for detailed insights into its three-dimensional conformation.
The compound participates in various chemical reactions typical for heterocyclic compounds:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms, often studied through spectroscopic methods and computational chemistry simulations.
The mechanism of action for 2-oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid likely involves:
Research into similar compounds suggests that such derivatives can exhibit activities like inhibition of cell proliferation or modulation of signaling pathways involved in cancer progression.
The physical properties include:
Chemical properties include:
Relevant analyses such as thermal stability tests and solubility studies are essential for understanding these properties.
2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid has potential applications in:
Cycloaddition reactions provide atom-efficient routes to thiopyrano[4,3-b]pyridine cores. The [4+2] Hetero-Diels-Alder (HDA) approach employs thiocarbonyl compounds as dienophiles or dienes, reacting with conjugated dienes to form dihydrothiopyran intermediates. Phosphonic-substituted dithioformates undergo HDA with functionalized butadienes (e.g., 1,3-pentadiene) to yield thiopyran scaffolds with exo-selectivity under Lewis acid catalysis. This method achieves yields >75% and allows subsequent desulfanylation without ring degradation [4]. C-Sulfonyldithioformates serve as super-dienophiles, reacting regioselectively with cyclic dienes like anthracene to form epithiomethano-bridged adducts, which undergo spontaneous elimination to aromatic thiopyrans [4].
Table 1: Cycloaddition Approaches for Thiopyrano-Pyridine Synthesis
Cyclization Type | Key Diene/Dienophile | Product Scaffold | Yield (%) | Stereoselectivity |
---|---|---|---|---|
[4+2] Intermolecular | Dithioformates + 1,3-pentadiene | Dihydrothiopyran | 78–92 | exo preferred |
[4+2] Intramolecular | C-Sulfonyldithioformates + dienes | 2H-Thiopyrans | 65–88 | Regioselective |
[3+3] Annulation | Thiomalonates + α,β-unsaturated carbonyls | Tetrahydrothiopyrano[4,3-b]pyridine | 60–75 | cis-fused |
[5+1] annulations leverage α-thioglycolate derivatives with azadienes, where sulfur nucleophiles initiate ring closure. Microwave-assisted conditions (150°C, 20 min) enhance reaction efficiency for bicyclic systems bearing the carboxylic acid functionality at C3 [2].
Cinnamic acid derivatives serve as dienophiles in HDA reactions due to their electron-deficient alkenes. E-cinnamoyl chloride reacts with thiopyran-2,3-diones under mild conditions (0°C to rt) to form transient dienes that undergo intramolecular Diels-Alder (IMDA) cyclization. This one-pot methodology constructs the fused thiopyrano[4,3-b]pyridine skeleton with the C3-carboxylic acid group introduced via in situ ester hydrolysis [4]. Substituent effects are critical: electron-withdrawing groups (e.g., –NO₂) on the cinnamate aryl ring increase dienophile reactivity, reducing reaction times by 40–60% compared to electron-donating groups.
Domino Knoevenagel/heterocyclization sequences enable efficient core assembly. 4-Thioxo-2-thiazolidinone reacts with pyrazole-4-carbaldehydes in ethanol under reflux to form exocyclic alkenes, which undergo spontaneous thiopyran ring closure in the presence of thioglycolic acid. This yields pyridine-linked thiopyrano[2,3-d]thiazoles with embedded carboxylic acid groups in 68–85% yields [2] [8]. A three-component domino reaction employs:
The C3-carboxylic acid group serves as a versatile handle for late-stage diversification. Activation with N,N′-carbonyldiimidazole (CDI) forms acyl imidazolides that react with amines to yield carboxamide derivatives. This approach synthesizes anticancer hybrids (e.g., thiopyrano[2,3-d]thiazole-pyrazole conjugates) with IC₅₀ values of 7.83–25.95 μM against HepG-2 and MCF-7 cell lines [8]. Esterification via Mitsunobu conditions (DIAD/PPh₃) with alcohols provides prodrug candidates, while hydrazide formation enables access to heterocycle-fused analogs (e.g., triazolothiopyrans). The carboxylic acid group also facilitates salt formation for solubility enhancement, with sodium salts exhibiting 5–8-fold improved aqueous solubility versus the parent acid [7].
Table 2: Functionalization Reactions of the C3-Carboxylic Acid Group
Activation Method | Nucleophile | Product Class | Key Application | Yield (%) |
---|---|---|---|---|
CDI-mediated coupling | Primary amines | Carboxamides | Anticancer hybrids | 75–90 |
EDCI/HOBt coupling | Amino acid esters | Peptide conjugates | Targeted drug delivery | 60–78 |
Mitsunobu reaction | Phenols/Alcohols | Esters | Prodrug development | 65–82 |
Hydrazine | Hydrazine | Hydrazides | Precursors to heterocyclic systems | 85–93 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1